

Spectroscopic Profile of 5-Formyl-2-furancarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Formyl-2-furancarboxylic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Formyl-2-furancarboxylic acid** (FCA), a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra, this document combines reported data for a closely related derivative with theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Formyl-2-furancarboxylic acid**. It is important to note that the NMR data is inferred from the vinyl ester derivative and should be considered an approximation for the parent acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.90	s	1H	Aldehydic proton (-CHO)
~7.49	d	1H	Furan ring proton (H4)
~7.38	d	1H	Furan ring proton (H3)
>10 (broad)	s	1H	Carboxylic acid proton (-COOH)

Note: Data is inferred from the vinyl ester of **5-formyl-2-furancarboxylic acid**. The chemical shift of the carboxylic acid proton is a broad singlet and can vary significantly with solvent and concentration.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~177.4	Aldehydic carbon (-CHO)
~160.3	Carboxylic acid carbon (-COOH)
~152.8	Furan ring carbon (C5)
~145.9	Furan ring carbon (C2)
~122.2	Furan ring carbon (C3)
~118.9	Furan ring carbon (C4)

Note: Data is inferred from the vinyl ester of **5-formyl-2-furancarboxylic acid**.

Table 2: Infrared (IR) Spectroscopy Data

A Certificate of Analysis from a commercial supplier confirms that the infrared spectrum of **5-Formyl-2-furancarboxylic acid** conforms to its structure. The expected characteristic absorption bands are listed below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300-2500	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1680	Strong	C=O stretch (Aldehyde)
~1570 & ~1470	Medium	C=C stretch (Furan ring)
~1200	Strong	C-O stretch (Carboxylic acid)

Table 3: Mass Spectrometry (MS) Data

While experimental mass spectra are not readily available, the following data can be predicted based on the molecular structure.

m/z	Interpretation
140	Molecular ion [M] ⁺
123	[M-OH] ⁺
111	[M-CHO] ⁺
95	[M-COOH] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols can be adapted by researchers for the analysis of **5-Formyl-2-furancarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Formyl-2-furancarboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters for both ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.
 - Acquire the ^{13}C NMR spectrum with proton decoupling.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase and baseline correct the spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Formyl-2-furancarboxylic acid** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR setup.

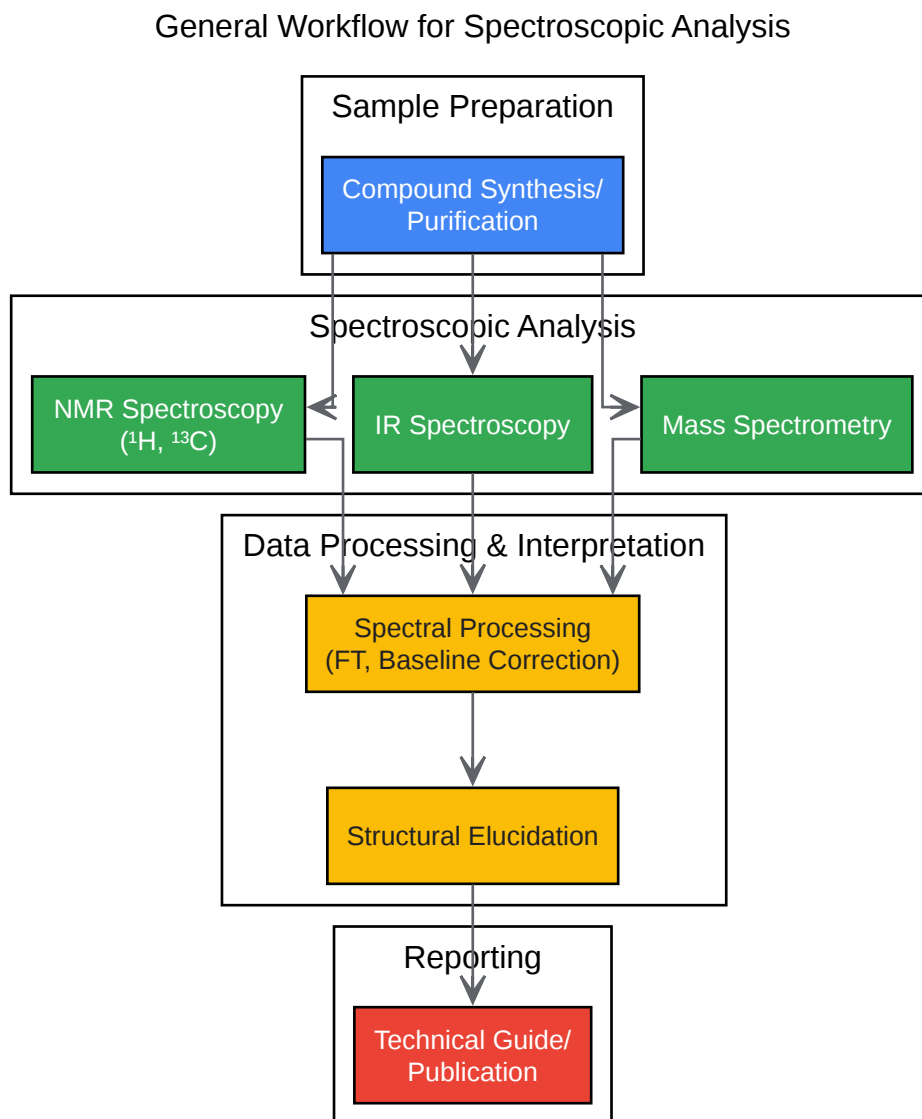
- Data Acquisition:
 - Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **5-Formyl-2-furancarboxylic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization Method:
 - Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with high-energy electrons. This method typically leads to extensive fragmentation.
 - Electrospray Ionization (ESI): Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. This is a softer ionization technique that often preserves the molecular ion.
- Mass Analysis:
 - The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Formyl-2-furancarboxylic acid**.



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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